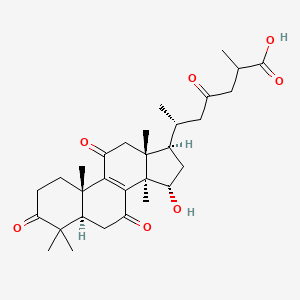

Ganoderic Acid J

Description

This compound has been reported in Ganoderma lucidum with data available.

Properties

IUPAC Name |

(6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21,23,35H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21+,23+,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJCKCLHIXLFEW-JJWHRAAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Ganoderic Acid J from Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. This technical guide focuses on Ganoderic Acid J, providing a comprehensive overview of its discovery, isolation, and preliminary characterization. While specific biological data for this compound remains limited, this document consolidates available information and contextualizes it within the broader landscape of ganoderic acid research, offering detailed experimental methodologies and insights into potential biological activities and mechanisms of action.

Introduction: The Emergence of Ganoderic Acids

For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in East Asia, valued for its purported health-promoting properties. Modern scientific investigation has identified triterpenoids, particularly ganoderic acids, as major bioactive constituents responsible for many of its therapeutic effects, including anti-tumor, anti-inflammatory, and hepatoprotective activities.[1][2] Over 300 triterpenoids have been isolated from Ganoderma species, with ganoderic acids representing a significant and structurally diverse subgroup.[3][4]

The initial discovery of this compound was reported by Nishitoba, Sato, and Sakamura in 1987, who isolated this novel triterpenoid from the fruiting bodies of Ganoderma lucidum.[5] Subsequent research has also identified related compounds such as 8β, 9α-dihydrothis compound, highlighting the chemical diversity within this specific acid's family.[6][7]

Physicochemical Properties and Structure

This compound belongs to the lanostane family of triterpenoids, characterized by a tetracyclic carbon skeleton derived from lanosterol. The precise structure was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for Ganoderic Acids

| Property | Description | Reference |

| Chemical Class | Lanostane-type Triterpenoid | [3] |

| Source | Fruiting bodies of Ganoderma lucidum | [5] |

| Molecular Formula | C₃₀H₄₂O₇ (representative) | [8][9] |

| Key Spectroscopic Features (General for Ganoderic Acids) | ¹H-NMR and ¹³C-NMR spectra reveal characteristic shifts for the lanostane skeleton and various oxygen-containing functional groups. | [9][10][11] |

| Mass Spectrometry (General for Ganoderic Acids) | ESI-MS typically shows [M-H]⁻ and [2M-H]⁻ ions in negative mode. Fragmentation often involves characteristic cleavages in the C and D rings. | [6][12][13][14] |

Experimental Protocols: Isolation and Characterization

The isolation of this compound follows a multi-step procedure involving extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of ganoderic acids from Ganoderma lucidum.

Extraction of Crude Triterpenoids

This protocol outlines a standard method for obtaining a triterpenoid-rich extract from the fruiting bodies of Ganoderma lucidum.

-

Preparation of Material : Air-dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

-

Solvent Extraction : The powdered material is subjected to exhaustive extraction with a polar solvent, typically 80-95% ethanol or methanol, at an elevated temperature (e.g., 60-80°C) for several hours.[7][15][16] This process is often repeated multiple times to ensure maximum yield.

-

Concentration : The combined solvent extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning : The crude extract is suspended in water and partitioned against a nonpolar solvent like ethyl acetate. The organic layer, containing the acidic triterpenoids, is collected.[17]

Chromatographic Purification of this compound

The crude triterpenoid extract is a complex mixture requiring further separation to isolate individual ganoderic acids.

-

Silica Gel Column Chromatography : The crude extract is subjected to silica gel column chromatography, eluting with a gradient of nonpolar to polar solvents (e.g., a chloroform/acetone or hexane/ethyl acetate gradient).[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography : Fractions enriched with ganoderic acids are often further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column.[17] A gradient of acetonitrile and acidified water (e.g., with 0.1% acetic acid) is commonly used as the mobile phase.[6] The eluate is monitored by a UV detector, and fractions corresponding to individual peaks are collected.

Structure Elucidation

The definitive structure of the isolated this compound is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to determine the carbon skeleton and the placement of functional groups. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish connectivity within the molecule.[9][10][11]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns, which can aid in structural confirmation.[6][12][13][14]

Biological Activity and Potential Therapeutic Applications

While specific studies on the biological activity of this compound are limited, the broader class of ganoderic acids exhibits significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines.

Table 2: Cytotoxicity of Various Ganoderic Acids Against Human Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ganoderic Acid A | Hepatocellular Carcinoma (HepG2) | 187.6 (24h), 203.5 (48h) | [18] |

| Ganoderic Acid A | Hepatocellular Carcinoma (SMMC7721) | 158.9 (24h), 139.4 (48h) | [18] |

| Ganoderic Acid A | Gallbladder Cancer (GBC-SD) | ~60 (in combination studies) | [19] |

| Ganoderic Acid T | Lung Cancer (95-D) | Dose-dependent cytotoxicity | [20] |

| Ganoderic Acid Derivatives | Cervical Cancer (HeLa) | Varied, with some derivatives showing high efficacy | [6][21] |

| Ganoderenic Acid D | Hep G2, HeLa, Caco-2 | 0.14 - 0.26 mg/mL | [15] |

| Lucidenic Acid N, A, Ganoderic Acid E | Hep G2, P-388 | Significant cytotoxicity | [12] |

Based on the activities of other ganoderic acids, it is plausible that this compound possesses anti-proliferative and pro-apoptotic properties. Further research is warranted to determine its specific cytotoxic profile and therapeutic potential.

Potential Signaling Pathways

Ganoderic acids are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While the specific pathways affected by this compound have not been elucidated, research on other ganoderic acids provides a strong foundation for future investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Several ganoderic acids have been shown to inhibit NF-κB activation, leading to downstream effects such as reduced expression of anti-apoptotic proteins and inflammatory cytokines.[1][4][22][23][24]

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic Acid A Inhibits High Glucose-Induced Oxidative Stress and Extracellular Matrix Accumulation in Rat Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jfda-online.com [jfda-online.com]

- 18. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. oss.signavitae.com [oss.signavitae.com]

- 23. researchgate.net [researchgate.net]

- 24. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]

chemical structure and properties of Ganoderic Acid J

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Triterpenoid

Abstract

Ganoderic Acid J is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, it has garnered interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation, characterization, and the evaluation of its anti-inflammatory effects. Furthermore, this document presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and analytical procedures. This guide is intended for researchers, scientists, and drug development professionals investigating novel natural products for therapeutic use.

Chemical Structure and Identification

This compound is a tetracyclic triterpenoid characterized by a lanostane skeleton. Its systematic IUPAC name is (6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid[1].

| Identifier | Value |

| Molecular Formula | C₃₀H₄₂O₇[2][3] |

| IUPAC Name | (6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid[1] |

| CAS Number | 100440-26-4[2][4] |

| SMILES String | C--INVALID-LINK--[C@]2(C)[C@]1(C)CC(C3=C2C(C[C@@H]4[C@]3(C)CCC(C4(C)C)=O)=O)=O">C@HCC(CC(C(O)=O)C)=O[2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling. While experimental data for some properties of this compound are limited, predicted values and data from closely related ganoderic acids provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 514.65 g/mol [2][3] | MedChemExpress, PubChem |

| Appearance | Solid, Light yellow to green yellow[2] | MedChemExpress |

| Melting Point | Not Available | - |

| logP (predicted) | 3.71 | ALOGPS[5] |

| pKa (predicted) | 4.35 (Strongest Acidic) | ChemAxon[5] |

| Solubility | Soluble in DMSO (50 mg/mL), ethanol, and methanol.[2] | MedChemExpress |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[2] | MedChemExpress |

Biological and Pharmacological Properties

This compound is primarily recognized for its anti-inflammatory activity[2]. While specific studies on the detailed mechanisms of this compound are emerging, the broader family of ganoderic acids has been extensively studied, revealing a range of biological effects.

Anti-inflammatory Activity

Ganoderic acids, as a class, have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Mechanism of Action: Modulation of Signaling Pathways

While direct evidence for this compound is still under investigation, related ganoderic acids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

References

- 1. researchgate.net [researchgate.net]

- 2. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Showing Compound this compound (FDB019269) - FooDB [foodb.ca]

The Biosynthesis of Ganoderic Acid J in Ganoderma: A Technical Guide for Researchers

For Immediate Release

[Shanghai, China] – In an effort to accelerate research and development in the field of natural product pharmaceuticals, this technical guide provides a comprehensive overview of the biosynthesis of Ganoderic Acid J, a pharmacologically significant triterpenoid from the medicinal mushroom Ganoderma. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular pathways, key enzymes, and experimental methodologies.

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are renowned for their diverse biological activities, including anti-inflammatory and other therapeutic properties.[1] this compound, in particular, is a subject of growing interest within the scientific community. Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ganoderma originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids and sterols. The pathway can be broadly divided into two major stages: the formation of the lanosterol backbone and the subsequent modifications leading to the diverse array of ganoderic acids.

Stage 1: From Acetyl-CoA to Lanosterol

The initial steps of the pathway involve the conversion of acetyl-CoA to farnesyl pyrophosphate (FPP). Key enzymes in this sequence include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl-diphosphate synthase (FPS), and squalene synthase (SQS).[2] Squalene is then oxidized to 2,3-oxidosqualene, which is subsequently cyclized by lanosterol synthase (LS) to form lanosterol, the common precursor for all ganoderic acids.[2][3]

The following diagram illustrates the initial phase of the ganoderic acid biosynthesis pathway:

Stage 2: Lanosterol to this compound

The conversion of lanosterol to the various ganoderic acids involves a series of complex and often not fully elucidated oxidative reactions, including hydroxylations, carboxylations, and dehydrogenations. These reactions are primarily catalyzed by a large family of cytochrome P450 (CYP450) monooxygenases.

Recent studies have begun to unravel the specific CYPs involved in the later stages of ganoderic acid biosynthesis. For instance, the CYP450 enzyme CYP5150L8 has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). Subsequently, another cytochrome P450, identified as GL21117, is capable of converting HLDOA into Ganoderic Acid Jb, which is structurally identical to this compound.

The proposed biosynthetic pathway from lanosterol to this compound is depicted below:

Quantitative Data on Ganoderic Acid Production

The production of ganoderic acids, including this compound, is influenced by various factors such as the developmental stage of the fungus, culture conditions, and genetic background. Quantitative data from several studies are summarized below to provide a comparative overview.

| Parameter | Condition | Analyte | Yield/Expression Level | Reference |

| Gene Expression | Immature Fruiting Body vs. Primordium | hmgr | 1.8-fold increase | [2] |

| Gene Expression | Immature Fruiting Body vs. Primordium | fps | 8.7-fold increase | [2] |

| Gene Expression | Immature Fruiting Body vs. Primordium | sqs | 30.5-fold increase | [2] |

| Gene Expression | Immature Fruiting Body vs. Primordium | ls | 19.2-fold increase | [2] |

| Metabolite Production | Submerged Fermentation (Optimized) | Total Intracellular Triterpenoids | 93.21 mg/100 ml | [4][5] |

| Metabolite Production | Submerged Fermentation (Optimized) | Mycelial Biomass | 1.87 g/100 ml | [4][5] |

| Metabolite Production | Semi-Solid-State Fermentation | Total Ganoderic Acids | 256 µg/g | [3] |

Key Experimental Protocols

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a Ganoderma extract.

Methodology:

-

Extraction:

-

Lyophilize and grind Ganoderma mycelia or fruiting bodies to a fine powder.

-

Extract a known weight of the powder with methanol or ethanol at a specified solvent-to-solid ratio (e.g., 50:1 v/w) using ultrasonication or reflux extraction for a defined period (e.g., 1-2 hours).

-

Centrifuge the extract to pellet the solid debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program: A linear gradient tailored to resolve this compound from other triterpenoids.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength of 252 nm.

-

Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

The following diagram outlines the general workflow for the quantification of this compound:

Heterologous Expression of Cytochrome P450 Enzymes in Yeast

Objective: To functionally characterize a candidate CYP450 enzyme from Ganoderma involved in this compound biosynthesis.

Methodology:

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from Ganoderma mycelia and synthesize cDNA.

-

Amplify the full-length coding sequence of the target CYP450 gene (e.g., GL21117) by PCR using gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Expression:

-

Transform the recombinant plasmid into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Grow the transformed yeast cells in a selective medium to the mid-log phase.

-

Induce gene expression by adding galactose to the culture medium.

-

-

In Vivo Biotransformation:

-

Supplement the culture medium with the precursor substrate (e.g., HLDOA).

-

Continue the cultivation for a specified period (e.g., 48-72 hours).

-

Extract the triterpenoids from the yeast culture and analyze the products by HPLC or LC-MS to identify the converted product (this compound).

-

The logical relationship for heterologous expression and functional characterization is shown below:

Conclusion

This technical guide provides a foundational understanding of the this compound biosynthesis pathway in Ganoderma. The elucidation of this pathway, particularly the identification of key enzymes in the later stages, opens up new avenues for the metabolic engineering of Ganoderma or heterologous hosts for enhanced production of this valuable compound. The provided experimental protocols serve as a starting point for researchers to quantitatively assess and functionally characterize the components of this intricate biosynthetic network. Further research is warranted to fully delineate all the enzymatic steps and regulatory mechanisms governing the production of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Showing Compound this compound (FDB019269) - FooDB [foodb.ca]

- 3. bjm.ui.ac.ir [bjm.ui.ac.ir]

- 4. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Ganoderic Acid J: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of triterpenoids isolated from Ganoderma species, have garnered significant attention for their diverse pharmacological activities. Among these, their anti-inflammatory effects are of particular interest for the development of novel therapeutics. This technical guide provides an in-depth overview of the preliminary anti-inflammatory effects of Ganoderic Acids, with a focus on the underlying molecular mechanisms. While specific quantitative data for Ganoderic Acid J is limited in the current scientific literature, this paper will present a comprehensive analysis of the anti-inflammatory properties of closely related and well-studied Ganoderic Acids, such as Ganoderic Acid A (GAA) and Deacetyl Ganoderic Acid F (DeGA F), to infer the potential activities of this compound. This guide will detail the key signaling pathways involved, present quantitative data from relevant studies in structured tables, and provide detailed experimental protocols for the assays cited.

Introduction: Ganoderic Acids as Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory compounds with high efficacy and low toxicity is a critical area of pharmaceutical research. Ganoderic acids, isolated from the medicinal mushroom Ganoderma lucidum, have emerged as promising candidates. These triterpenoids have been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models.[1][2][3] While a multitude of Ganoderic acids have been identified, research has predominantly focused on a select few, leaving the specific activities of compounds like this compound less characterized. However, the conserved structural features among Ganoderic acids suggest a potential for shared mechanisms of action.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of Ganoderic acids are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The most consistently implicated pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Studies have demonstrated that various Ganoderic acids, including Deacetyl Ganoderic Acid F, effectively inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1]

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of inflammatory genes. Some Ganoderic acids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

Figure 2: Proposed Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data on Anti-Inflammatory Effects

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Ganoderic Acids

| Ganoderic Acid | Cell Line | Stimulant | Target | Concentration | % Inhibition / IC50 | Reference |

| Ganoderic Acid A | RAW 264.7 | LPS | NO Production | 50 µM | ~40% | [5] |

| Ganoderic Acid A | RAW 264.7 | LPS | NO Production | 70 µM | ~60% | [5] |

| Deacetyl Ganoderic Acid F | BV-2 | LPS | NO Production | 2.5 µg/mL | Significant Inhibition | [1] |

| Deacetyl Ganoderic Acid F | BV-2 | LPS | NO Production | 5 µg/mL | Significant Inhibition | [1] |

| Ganoderic Acid A | Primary Mouse Microglia | LPS | TNF-α Release | 10 µg/mL | Significant Decrease | [6] |

| Ganoderic Acid A | Primary Mouse Microglia | LPS | TNF-α Release | 50 µg/mL | Significant Decrease | [6] |

| Ganoderic Acid A | Primary Mouse Microglia | LPS | IL-6 Release | 10 µg/mL | Significant Decrease | [6] |

| Ganoderic Acid A | Primary Mouse Microglia | LPS | IL-6 Release | 50 µg/mL | Significant Decrease | [6] |

| Ganoderic Acid A | Primary Mouse Microglia | LPS | IL-1β Release | 10 µg/mL | Significant Decrease | [6] |

| Ganoderic Acid A | Primary Mouse Microglia | LPS | IL-1β Release | 50 µg/mL | Significant Decrease | [6] |

Table 2: In Vivo Anti-Inflammatory Effects of Ganoderic Acids

| Ganoderic Acid | Animal Model | Inflammatory Stimulus | Dosage | Effect | Reference |

| Deacetyl Ganoderic Acid F | Mice | LPS | Not Specified | Suppressed serum levels of TNF-α and IL-6 | [1] |

| Ganoderic Acids (mixture) | Mice | Renal Ischemia Reperfusion | Not Specified | Reduced production of IL-6, COX-2, and iNOS | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of Ganoderic acids. These protocols can be adapted for the evaluation of this compound.

In Vitro Anti-Inflammatory Assay in Macrophages

Figure 3: General Experimental Workflow for In Vitro Anti-Inflammatory Assays.

Objective: To determine the effect of a test compound on the production of inflammatory mediators in LPS-stimulated macrophages.

Materials:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents: Lipopolysaccharide (LPS), this compound (or other test compounds), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess Reagent, ELISA kits for TNF-α, IL-6, and IL-1β.

Protocol:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the Ganoderic acid for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell Line: RAW 264.7 or BV-2 cells.

-

Reagents: LPS, this compound, RIPA buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin), HRP-conjugated secondary antibodies, ECL Western Blotting Substrate.

Protocol:

-

Cell Treatment and Lysis: Treat cells as described in the in vitro anti-inflammatory assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

The available evidence strongly suggests that Ganoderic acids are a promising class of natural compounds with significant anti-inflammatory properties. Their mechanism of action appears to be centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key pro-inflammatory mediators. While direct and detailed studies on this compound are currently lacking, the data from related compounds like Ganoderic Acid A and Deacetyl Ganoderic Acid F provide a solid foundation for its potential efficacy.

Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its specific anti-inflammatory effects. Quantitative in vitro assays, followed by in vivo studies in relevant disease models, are necessary to fully elucidate its therapeutic potential. Furthermore, structure-activity relationship studies across a broader range of Ganoderic acids will be invaluable for the rational design of more potent and selective anti-inflammatory agents. The development of this compound and its analogues could offer novel therapeutic strategies for the management of a wide spectrum of inflammatory diseases.

References

- 1. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Anticancer Activity Screening of Ganoderic Acid J: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of Ganoderic Acid J. The following technical guide has been compiled using Ganoderic Acid A (GA-A) as a representative compound from the ganoderic acid family, for which substantial research is available. This guide serves as a template for the initial screening and evaluation of novel compounds like this compound.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential therapeutic properties, including anticancer effects.[1] Over 130 ganoderic acids have been identified, with many demonstrating potent cytotoxicity against various tumor cells.[2] This document outlines the foundational experimental protocols and data presentation for the initial in vitro screening of a ganoderic acid's anticancer activity, using Ganoderic Acid A (GA-A) as a case study. The primary objectives of this initial screening are to determine the compound's cytotoxicity, its effect on cell cycle progression, and its ability to induce apoptosis in cancer cell lines.

Quantitative Data Summary: Cytotoxicity of Ganoderic Acid A

The initial step in assessing anticancer potential is to determine the concentration-dependent inhibitory effect of the compound on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 1: IC50 Values of Ganoderic Acid A on Human Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Treatment Duration | IC50 (µmol/l) |

|---|---|---|

| HepG2 | 24 hours | 187.6 |

| 48 hours | 203.5 | |

| SMMC7721 | 24 hours | 158.9 |

| 48 hours | 139.4 |

Data extracted from a study on human HCC cells.[2]

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of a compound's biological activity. The following are standard protocols for the initial in vitro screening of an anticancer compound.

Cell Viability Assay (CCK-8 Assay)

Objective: To quantify the dose- and time-dependent effect of the test compound on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, SMMC7721) are seeded into 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of Ganoderic Acid A is prepared in dimethyl sulfoxide (DMSO) and diluted to various final concentrations in the cell culture medium. The cells are treated with these concentrations for specified durations (e.g., 24, 48, 72 hours). A control group is treated with DMSO-containing medium at the same concentration as the highest compound dose.

-

CCK-8 Reagent Addition: Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at a predetermined concentration (e.g., near the IC50 value) for a specific duration (e.g., 48 hours).[2]

-

Cell Harvesting: Cells are harvested by trypsinization and washed twice with cold phosphate-buffered saline (PBS).[2]

-

Fixation: The cells are fixed in 70% cold ethanol overnight at 4°C.[2]

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.[2]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis (programmed cell death) by the compound.

Methodology:

-

Cell Treatment: Similar to the cell cycle analysis, cells are treated with the compound.

-

Cell Harvesting and Staining: After treatment, cells are harvested and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of apoptotic cells is calculated.

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Methodology:

-

Protein Extraction: Following compound treatment, cells are lysed using a lysis buffer containing protease inhibitors.[2] The total protein concentration is determined using a BCA protein assay.[2]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin D1, p21, Caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are Graphviz diagrams representing a typical experimental workflow and a proposed signaling pathway for Ganoderic Acid A.

Caption: Experimental workflow for the initial screening of Ganoderic Acid A.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Ganoderic Acid J: A Technical Overview for Researchers

Disclaimer: The following technical guide summarizes the currently available preliminary data on the mechanism of action of Ganoderic Acid J. It is important to note that research specifically focused on this compound is limited. Much of the understanding of its potential mechanisms is inferred from studies on closely related ganoderic acids and triterpenoid-rich fractions of Ganoderma lucidum in which this compound is a known constituent. This document is intended for researchers, scientists, and drug development professionals as a foundational guide to stimulate further investigation.

Introduction to this compound

This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Like other ganoderic acids, it is presumed to possess anti-inflammatory properties, which are a hallmark of the triterpenoid constituents of this fungus. Preliminary studies suggest that this compound may contribute to the overall anti-inflammatory effects of Ganoderma lucidum extracts by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The available quantitative data for the bioactivity of this compound is sparse. However, one key study provides a preliminary indication of its potential to inhibit pro-inflammatory cytokine production.

| Compound | Assay | Cell Line | Concentration | Inhibition | Reference |

| This compound | TNF-α Production | Macrophages | 20 µg/mL | > 30% | [1] |

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Based on studies of triterpenoid-rich fractions containing this compound and research on other ganoderic acids, the primary mechanism of action is likely the suppression of pro-inflammatory mediators. This is thought to be achieved through the modulation of key inflammatory signaling pathways.

Inhibition of Cytokine Production

This compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade[1]. The inhibition of TNF-α suggests a potential regulatory role in the upstream signaling pathways that control its expression.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of ganoderic acids are often attributed to their ability to interfere with major signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is limited, it is plausible that its mechanism of action involves the modulation of these pathways.

-

NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α. The inhibition of TNF-α production by this compound suggests a potential interaction with the NF-κB pathway.

-

MAPK Pathway: The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of the inflammatory response. It is often activated by inflammatory stimuli and plays a key role in the production of inflammatory mediators.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This compound, dissolved in a suitable solvent like DMSO, would be added to the cell culture at various concentrations prior to or concurrently with LPS stimulation.

Measurement of TNF-α Production

-

Assay: The concentration of TNF-α in the cell culture supernatant is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

LPS (e.g., 1 µg/mL) is then added to the wells to stimulate TNF-α production.

-

After a suitable incubation period (e.g., 24 hours), the culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the activation of proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Cells are treated with this compound and/or LPS as described above.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Postulated Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the likely signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Conclusion and Future Directions

The preliminary evidence suggests that this compound possesses anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines such as TNF-α. The underlying mechanism is postulated to involve the modulation of the NF-κB and MAPK signaling pathways. However, a significant need exists for further research to specifically elucidate the mechanism of action of this compound. Future studies should focus on:

-

Comprehensive Dose-Response Analyses: Determining the IC50 values of this compound for the inhibition of various pro-inflammatory mediators.

-

In-depth Mechanistic Studies: Utilizing molecular biology techniques to confirm the direct effects of this compound on specific components of the NF-κB and MAPK pathways.

-

In Vivo Studies: Validating the anti-inflammatory effects of this compound in animal models of inflammation.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other ganoderic acids to understand the structural determinants of its bioactivity.

A more thorough investigation into the pharmacological properties of this compound will provide a clearer understanding of its therapeutic potential and its contribution to the medicinal effects of Ganoderma lucidum.

References

Ganoderic Acid J: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ganoderic acid J, a bioactive triterpenoid found in Ganoderma species. This document details its natural sources, available data on the abundance of related compounds, and methodologies for its study. Due to a notable lack of specific quantitative data for this compound in the current scientific literature, this guide also presents data for other major ganoderic acids to provide a comparative context for researchers.

Natural Sources of this compound

This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids. These compounds are primarily isolated from various species of the medicinal mushroom genus Ganoderma. The most well-documented source of a wide array of ganoderic acids is Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. While this compound has been identified in Ganoderma lucidum, its abundance relative to other ganoderic acids appears to be low, as it is infrequently reported in quantitative studies.

Other Ganoderma species known to produce a diverse profile of ganoderic acids include Ganoderma sinense, Ganoderma tsugae, and Ganoderma applanatum. The specific profile and abundance of individual ganoderic acids, including this compound, can vary significantly between different species and even between different strains of the same species. This variation is influenced by factors such as the geographic origin of the strain and the cultivation conditions.

Abundance of Ganoderic Acids in Ganoderma Species

Quantitative data specifically for this compound is scarce in published research. However, numerous studies have quantified other major ganoderic acids in various Ganoderma species. The following tables summarize the reported abundance of several key ganoderic acids to provide a reference for the typical concentration ranges of these compounds. This data is essential for researchers aiming to isolate and characterize less abundant compounds like this compound.

Table 1: Abundance of Major Ganoderic Acids in Ganoderma lucidum

| Ganoderic Acid | Plant Part | Abundance (mg/g dry weight) | Reference |

| Ganoderic Acid A | Fruiting Body | 0.13 - 1.29 | |

| Ganoderic Acid B | Fruiting Body | 0.08 - 0.55 | |

| Ganoderic Acid C2 | Fruiting Body | 0.05 - 0.30 | |

| Ganoderic Acid H | Fruiting Body | 0.04 - 0.25 | |

| Ganoderic Acid T | Mycelia | 0.02 - 0.15 | |

| Ganoderic Acid Me | Mycelia | 0.01 - 0.10 | |

| Ganoderic Acid S | Mycelia | 0.03 - 0.20 |

Table 2: Total Ganoderic Acid Content in Different Ganoderma Strains

| Ganoderma Strain | Cultivation Method | Total Ganoderic Acids (mg/g dry weight) | Reference |

| G. lucidum G001 | Submerged Fermentation | 5.8 | |

| G. lucidum G015 | Submerged Fermentation | 7.2 | |

| G. lucidum ATCC 32471 | Solid State Fermentation | 12.5 | |

| G. tsugae T022 | Fruiting Body | 9.8 |

Experimental Protocols

Extraction of Ganoderic Acids

A common method for extracting ganoderic acids from Ganoderma biomass involves solvent extraction.

Protocol: Ethanol Extraction

-

Sample Preparation: The fruiting bodies or mycelia of Ganoderma are dried at 60°C to a constant weight and then ground into a fine powder.

-

Extraction: The powdered sample is extracted with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v). The mixture is heated to 60°C and stirred for 4 hours.

-

Filtration: The extract is filtered through cheesecloth and then centrifuged at 5,000 x g for 15 minutes to remove solid particles.

-

Concentration: The supernatant is collected and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, which is enriched with triterpenoids, is collected and dried.

Purification of this compound

The purification of individual ganoderic acids from the crude extract is typically achieved through chromatographic techniques.

Protocol: Column Chromatography

-

Silica Gel Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting from 100% chloroform and gradually increasing the methanol concentration. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds with similar TLC profiles are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound with high purity is performed using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid).

Quantification of Ganoderic Acids

Quantitative analysis of ganoderic acids is predominantly carried out using HPLC or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: UPLC-MS/MS Analysis

-

Standard Preparation: A stock solution of the this compound analytical standard is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Preparation: The purified this compound fraction or the crude extract is dissolved in methanol and filtered through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound would need to be determined.

-

Visualizations

Biosynthetic Pathway of Ganoderic Acids

The biosynthesis of ganoderic acids originates from the mevalonate pathway, leading to the formation of the triterpenoid precursor, lanosterol. A series of modifications, primarily catalyzed by cytochrome P450 monooxygenases, then leads to the vast diversity of ganoderic acids. The precise enzymatic steps for the synthesis of this compound have not been fully elucidated, but a putative pathway can be inferred from its chemical structure.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, purification, and analysis of this compound from a Ganoderma sample.

Caption: General workflow for this compound analysis.

Ganoderic Acid J: A Technical Guide for Novel Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, have garnered significant attention for their diverse pharmacological activities.[1][2] Among these, Ganoderic Acid J stands as a compound of interest, primarily noted for its potential anti-inflammatory effects. This technical guide provides a comprehensive overview for researchers new to the field, summarizing the current state of knowledge on ganoderic acids as a family, with a specific focus on providing a foundational understanding for initiating research on this compound. While literature specifically detailing this compound is nascent, this document extrapolates from the broader family of ganoderic acids to provide a robust starting point for investigation.

Ganoderic acids, in general, have been shown to possess a wide range of biological activities, including anti-cancer, antioxidant, and hepatoprotective properties.[2][3][4] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis, such as the NF-κB and MAPK pathways.[5][6][7]

Quantitative Data on the Biological Activities of Ganoderic Acids

Quantitative data for this compound is limited in publicly available literature. However, the following tables summarize the reported activities of other prominent ganoderic acids, which can serve as a benchmark for future studies on this compound.

Table 1: Anti-inflammatory and Related Activities of Various Ganoderic Acids

| Ganoderic Acid | Cell Line/Model | Assay | Endpoint | Result (e.g., IC50) | Reference |

| Ganoderic Acid A | Human Nucleus Pulposus Cells | IL-1β-induced inflammation | Inhibition of NF-κB pathway | Concentration-dependent reduction in inflammatory markers | [8] |

| Ganoderic Acid A | PC-3 (prostate cancer) | MTT assay | Cell viability | Dose-dependent reduction | [9] |

| Ganoderic Acid A | HepG2 & SMMC7721 (hepatocellular carcinoma) | CCK-8 assay | Cell proliferation | IC50 (48h): 203.5 µmol/l (HepG2), 139.4 µmol/l (SMMC7721) | [2] |

| Deacetyl Ganoderic Acid F | BV-2 (microglial cells) | LPS-induced NO production | Inhibition of nitric oxide | Significant reduction at 2.5 and 5 µg/mL | [10] |

| Ganoderic Acids (mixture) | ApoE-/- mice (atherosclerosis model) | Aortic plaque analysis | Reduction of M1 macrophage polarization | Significant inhibition at 5 and 25 mg/kg/d | [6] |

| Ganoderic Acid C1 | RAW 264.7 (macrophages) | LPS-induced TNF-α production | Inhibition of TNF-α | IC50 = 24.5 μg/mL | [7] |

Table 2: Cytotoxicity of Various Ganoderic Acids Against Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Assay | IC50 Value | Reference |

| Ganoderic Acid A | GBC-SD (gallbladder cancer) | CCK-8 assay | Potentiated cisplatin's cytotoxicity, reducing DDP IC50 from 8.98 µM to 4.07 µM | [11] |

| Ganoderic Acid A | HepG2 (liver cancer) | MTT assay | Not specified, but showed dose-dependent inhibition | [2] |

| Ganoderic Acid A | SMMC7721 (liver cancer) | MTT assay | Not specified, but showed dose-dependent inhibition | [2] |

| Ganoderic Acid T | 95-D (lung cancer) | Not specified | 27.9 μg/ml | [12] |

Experimental Protocols

Extraction and Purification of Ganoderic Acids from Ganoderma lucidum

This protocol provides a general method for the extraction and purification of ganoderic acids, which can be adapted for the isolation of this compound.[1][13]

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Chloroform

-

Acetone

-

Methanol

-

Silica gel for column chromatography

-

Reversed-phase C18 column

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Purification:

-

Apply the crude extract to a silica gel column.[13]

-

Elute the column with a gradient of chloroform/acetone.[13]

-

Further purify the collected fractions using a reversed-phase C18 column with a water/methanol gradient.[13]

-

Final purification can be achieved through HPLC separation and recrystallization.[13]

-

High-Performance Liquid Chromatography (HPLC) Analysis of Ganoderic Acids

This protocol outlines a standard HPLC method for the separation and quantification of ganoderic acids.[14][15][16]

Instrumentation:

-

HPLC system with a UV-VIS detector (e.g., Agilent 1260 Infinity)[14][16]

-

C18 column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[14][15]

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% aqueous acetic acid or 0.03% aqueous phosphoric acid.[14][16]

-

Gradient Elution: A linear gradient of acetonitrile is typically used.[14][16]

-

Injection Volume: 10 µL.[14]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cell lines.[9]

Materials:

-

Target cell line (e.g., cancer cell lines or inflammatory cell models)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK.[5][17]

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Inhibition of Pro-inflammatory Signaling Pathways

Ganoderic acids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates the general mechanism by which ganoderic acids may inhibit pro-inflammatory responses, a workflow that can be hypothesized for this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow for characterizing the anti-inflammatory properties of this compound.

Caption: Workflow for in vitro anti-inflammatory studies.

Conclusion

This compound represents a promising, yet under-investigated, natural product with potential therapeutic applications, particularly in the realm of inflammation. While direct evidence is sparse, the extensive research on the ganoderic acid family provides a strong rationale and a clear methodological framework for novel researchers to explore its biological activities and mechanisms of action. This guide serves as a foundational resource to initiate and advance the scientific understanding of this compound, with the ultimate goal of unlocking its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 5. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

The Therapeutic Potential of Ganoderic Acid J: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in East Asia, valued for its purported health-promoting and longevity-enhancing properties. Modern scientific investigation has sought to identify the specific bioactive constituents responsible for these effects, leading to the isolation and characterization of over 130 ganoderic acids.[1] Among these, Ganoderic Acid J stands out as a compound with demonstrated therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its therapeutic possibilities, available quantitative data, and relevant experimental methodologies to facilitate further research and drug development efforts. While research on this compound is not as extensive as for some of its analogues like Ganoderic Acid A and DM, the existing data suggests it is a promising candidate for further investigation.

Therapeutic Potential and Mechanism of Action

Anti-Cancer Activity

The primary therapeutic potential of this compound, as supported by available data, lies in its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of several human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The precise molecular mechanisms underlying the anti-cancer activity of this compound have not been fully elucidated. However, the broader class of ganoderic acids is known to induce cancer cell death through multiple pathways. These mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.[1] For instance, other ganoderic acids have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and JAK/STAT pathways, and to downregulate the expression of matrix metalloproteinases (MMPs) involved in tumor invasion.[1][2] It is plausible that this compound shares some of these mechanisms, though further specific investigation is required.

Anti-Inflammatory Activity

This compound has been identified as a natural terpenoid with anti-inflammatory properties.[3] While the specific pathways modulated by this compound to exert its anti-inflammatory effects are not yet detailed in the literature, other ganoderic acids are known to inhibit inflammatory responses by suppressing the production of pro-inflammatory mediators. For example, Ganoderic Acid A has been shown to attenuate neuroinflammation by inhibiting the activation of microglia and reducing the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] This is often achieved through the modulation of signaling pathways like NF-κB, which is a key regulator of inflammation.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| p388 | Murine Leukemia | 15.8 | [5] |

| HeLa | Cervical Cancer | 12.2 | [5] |

| BEL-7402 | Liver Cancer | 25.2 | [5] |

| SGC-7901 | Gastric Cancer | 20.2 | [5] |

Experimental Protocols

Extraction and Purification of Ganoderic Acids

A general methodology for the extraction and purification of ganoderic acids from Ganoderma lucidum is as follows. It is important to note that optimization may be required depending on the specific starting material and desired purity.

-

Extraction:

-

The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent, typically 95% ethanol, at an elevated temperature (e.g., 80°C) for several hours. This process is usually repeated multiple times to ensure maximum yield.[6]

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.[6]

-

-

Purification:

-

The crude extract is often subjected to column chromatography on silica gel, eluting with a gradient of solvents such as chloroform/acetone to separate different fractions.[6]

-

Further purification can be achieved using reversed-phase C-18 column chromatography with a methanol/water gradient.[6]

-

Final purification of individual ganoderic acids, including this compound, can be accomplished using high-performance liquid chromatography (HPLC) and recrystallization.[6]

-

Preparation of Stock Solutions for In Vitro Assays

For cell-based assays, a stock solution of this compound is typically prepared in an organic solvent due to its limited aqueous solubility.

-

Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of ganoderic acids.

-

Concentration: this compound can be dissolved in DMSO to a concentration of 50 mg/mL.[7]

-

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of high-purity, sterile DMSO to achieve the target stock concentration.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. Gentle heating or sonication may be used to aid dissolution if necessary.[7]

-

Filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates.[7]

-

-

Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]

Visualizations

Signaling Pathways Modulated by Ganoderic Acids

While the specific signaling pathways targeted by this compound are yet to be fully elucidated, the following diagram illustrates the key pathways known to be modulated by the broader class of ganoderic acids, providing a potential framework for future research on this compound.

Caption: General overview of signaling pathways modulated by ganoderic acids.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic potential of this compound on cancer cell lines.

Caption: A typical workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated anti-cancer and potential anti-inflammatory activities. The available quantitative data on its cytotoxicity against a panel of cancer cell lines provides a solid foundation for further preclinical development. However, to fully realize its therapeutic potential, several key areas require further investigation.

Future research should focus on:

-

Elucidating the specific molecular mechanisms of this compound in cancer and inflammation. This includes identifying its direct molecular targets and its effects on the signaling pathways known to be modulated by other ganoderic acids.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-activity relationship (SAR) studies to potentially design and synthesize more potent and selective analogues of this compound.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Ganoderic Acid J by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, are recognized for their wide range of pharmacological activities. Among these, Ganoderic Acid J has been identified as a significant bioactive constituent. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of herbal preparations, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The methodologies outlined are based on established principles for the analysis of similar triterpenoids from Ganoderma.

Experimental Protocols

Sample Preparation: Ultrasonic Extraction

This protocol describes an efficient method for extracting this compound from Ganoderma fruiting bodies or mycelia.

Apparatus:

-

Ultrasonic bath

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

-